![molecular formula C8H14N2 B13959724 1,3-Diazatricyclo[5.1.1.1~3,5~]decane CAS No. 294661-51-1](/img/structure/B13959724.png)
1,3-Diazatricyclo[5.1.1.1~3,5~]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,3-Diazatricyclo[5.1.1.1~3,5~]decane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclooctane-1,5-dione with 1,3-diaminopropane, leading to the formation of the tricyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1,3-Diazatricyclo[5.1.1.1~3,5~]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the nitrogen atoms play a crucial role. Common reagents include halogens and alkylating agents.
Aplicaciones Científicas De Investigación
1,3-Diazatricyclo[5.1.1.1~3,5~]decane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex tricyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 1,3-Diazatricyclo[5.1.1.1~3,5~]decane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the inhibition of specific enzymes or the modulation of molecular pathways. The exact pathways and targets depend on the specific application and the derivatives of the compound being used .
Comparación Con Compuestos Similares
1,3-Diazatricyclo[5.1.1.1~3,5~]decane can be compared with other similar compounds such as:
Hexamethylenetetramine (1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decane): Known for its use in the synthesis of explosives and as a urinary antiseptic.
1,3-Diazatricyclo[3.3.1.1~3,7~]decane: Similar in structure but differs in the arrangement of the tricyclic system.
The uniqueness of this compound lies in its specific tricyclic structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
294661-51-1 |
|---|---|
Fórmula molecular |
C8H14N2 |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1,3-diazatricyclo[5.1.1.13,5]decane |
InChI |
InChI=1S/C8H14N2/c1-7-2-9(3-7)6-10-4-8(1)5-10/h7-8H,1-6H2 |
Clave InChI |
WVMNSFAOWNLALQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN(C2)CN3CC1C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)
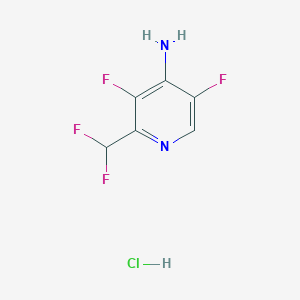
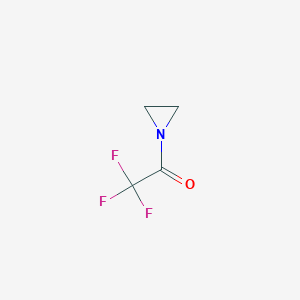

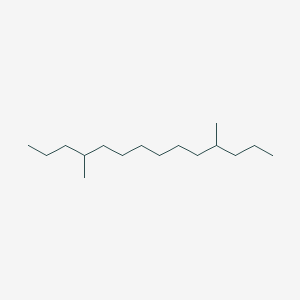
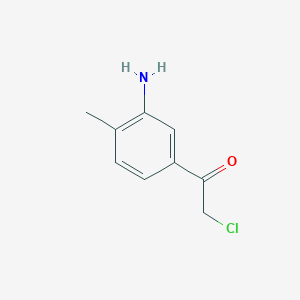


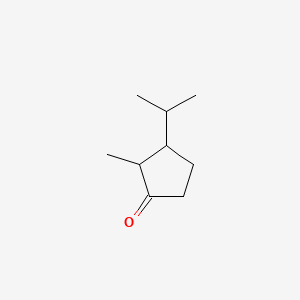
![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)


![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)

